molecular formula C9H6OS B180431 Benzo[b]thiophene-4-carboxaldehyde CAS No. 10133-25-2

Benzo[b]thiophene-4-carboxaldehyde

Cat. No.: B180431
CAS No.: 10133-25-2
M. Wt: 162.21 g/mol
InChI Key: WTCQKBKVLYOTFC-UHFFFAOYSA-N
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Description

Benzo[b]thiophene-4-carboxaldehyde is an organic compound with the molecular formula C9H6OS. It belongs to the class of benzothiophenes, which are heterocyclic compounds containing a fused benzene and thiophene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzo[b]thiophene-4-carboxaldehyde can be synthesized through several methods. One common approach involves the condensation of 2-mercaptobenzaldehyde with acetic anhydride, followed by cyclization to form the benzothiophene ring. Another method includes the use of palladium-catalyzed coupling reactions, such as the Suzuki-Miyaura coupling, to introduce the aldehyde group at the desired position .

Industrial Production Methods: Industrial production of benzo[b]thiophene-4-carbaldehyde typically involves large-scale organic synthesis techniques. These methods often employ continuous flow reactors to ensure efficient and consistent production. The use of high-purity reagents and optimized reaction conditions is crucial to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Benzo[b]thiophene-4-carboxaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: Reduction of the aldehyde group yields the corresponding alcohol.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Benzo[b]thiophene-4-carboxaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of benzo[b]thiophene-4-carbaldehyde largely depends on its specific application. In medicinal chemistry, benzothiophene derivatives often interact with biological targets such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to therapeutic effects. For example, some benzothiophene derivatives act as inhibitors of specific enzymes involved in cancer cell proliferation .

Comparison with Similar Compounds

  • Benzo[b]thiophene-2-carbaldehyde
  • Benzo[b]thiophene-3-carbaldehyde
  • Thianaphthene-3-carboxaldehyde

Comparison: While all these compounds share the benzothiophene core structure, their chemical properties and reactivity can vary significantly based on the position of the aldehyde groupFor instance, its position-specific reactivity allows for selective functionalization, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

1-benzothiophene-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6OS/c10-6-7-2-1-3-9-8(7)4-5-11-9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTCQKBKVLYOTFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=CSC2=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70553836
Record name 1-Benzothiophene-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70553836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10133-25-2
Record name 1-Benzothiophene-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70553836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In 350 mL of benzene is dissolved 23.53 g of a mixture of 4-methylbenzo[b]thiophene and 6-methylbenzo[b]thiophene, to which are added 0.77 g of benzoyl peroxide and 39.56 g of N-bromosuccinimide. The mixture thus formed is heated under reflux for 2 hours. After cooling the mixture to 50° C., 70 mL of acetic acid, 70 mL of water and 44.51 g of hexamethylenetetramine are added, and the mixture thus formed is heated under reflux for 2 hours. The solvent is distilled off under reduced pressure, the residue is mixed with water and ethyl acetate, and pH is adjusted to 7.5 with potassium carbonate. The organic layer is separated, washed with water and saturated aqueous solution of sodium chloride successively, and dried over anhydrous magnesium sulfate. The solvent is distilled off under reduced pressure, and the residue is purified by column chromatography (eluent: hexane:ethyl acetate=19:1 to 15:1). Thus, 5.24 g of benzo[b]thiophene-4-carboaldehyde, 5.09 g of benzo[b]thiophene-6-carboaldehyde and 6.71 g of mixture thereof are obtained as oily products.
Quantity
44.51 g
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
0.77 g
Type
reactant
Reaction Step Two
Quantity
39.56 g
Type
reactant
Reaction Step Two
[Compound]
Name
mixture
Quantity
23.53 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
350 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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